molecular formula C₁₈H₁₈N₄ B1144695 N2,N4-Dibenzylpyrimidine-2,4-diamine CAS No. 65448-40-0

N2,N4-Dibenzylpyrimidine-2,4-diamine

Cat. No. B1144695
CAS RN: 65448-40-0
M. Wt: 290.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N2,N4-Dibenzylpyrimidine-2,4-diamine” is a chemical compound with the formula C18H18N4 . It has been identified as a derivative that can be used as an active ingredient for the prevention or treatment of cancer . It shows a relatively weak EGFR activity inhibitory effect on wild-type EGFR, a high inhibitory ability on EGFR mutation, and a high inhibitory ability on even FLT3 and FLT3 mutation .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . In a study, twenty-four novel N2,N4-disubstituted pyrimidine-2,4-diamines were designed and synthesized . The most potent CDK2 and CDK9 inhibitors, 3g and 3c, showed IC50 values of 83 nM and 65 nM respectively .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

This compound has been identified as a potent CDK2/CDK9 inhibitor . It exhibits potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 290.36 . More detailed properties such as boiling point, solubility, and others can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of N2,N4-Dibenzylpyrimidine-2,4-diamine involves its inhibitory effect on EGFR activity and its high inhibitory ability on EGFR mutation and FLT3 mutation . This makes it effective for the treatment of cancer with EGFR mutation or cancer with FLT3 or a mutation thereof .

Future Directions

The future directions for N2,N4-Dibenzylpyrimidine-2,4-diamine could involve further exploration of its anti-cancer properties . More research could be conducted to improve the overall potency, selectivity, and solubility of the series by varying the anilino groups attached to the 2- and 4-position . Additionally, further studies could be conducted to identify potential Pf targets and human anti-targets that could be exploited in future development .

properties

IUPAC Name

2-N,4-N-dibenzylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-3-7-15(8-4-1)13-20-17-11-12-19-18(22-17)21-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXBETGRINTHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.